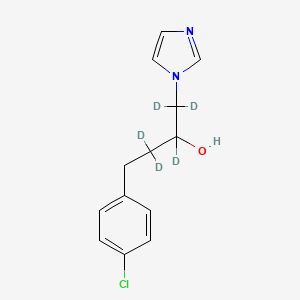

4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

Beschreibung

BenchChem offers high-quality 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHZVMVZBIMHGM-OMSVOULWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC=C(C=C1)Cl)C([2H])(C([2H])([2H])N2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661868 | |

| Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185063-39-1 | |

| Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds in pharmaceutical research.

Introduction: The Significance of Deuteration in Drug Development

The substitution of hydrogen with its stable isotope, deuterium, is a subtle yet powerful strategy in medicinal chemistry.[1][2] This modification, known as deuteration, can significantly alter a drug molecule's metabolic profile without changing its fundamental biological activity.[1][3] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to improved pharmacokinetic properties such as a longer half-life, reduced formation of toxic metabolites, and overall enhanced therapeutic efficacy.[3]

The subject of this guide, 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol, is a deuterated analog of a compound featuring a 4-chlorophenyl group and an imidazole ring, moieties commonly found in antifungal agents and other biologically active molecules.[4][5][6][7] The specific placement of five deuterium atoms on the butanol chain suggests a targeted approach to block potential sites of metabolic oxidation, making it a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies.

This guide will delve into a plausible and detailed synthetic route for this deuterated compound, outline the necessary analytical techniques for its structural verification and purity assessment, and discuss its potential applications in pharmaceutical research.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical approach to the synthesis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol involves the preparation of a deuterated precursor containing the 4-chlorophenyl and butanol-d5 core, followed by the introduction of the imidazole ring. A key challenge is the regioselective incorporation of five deuterium atoms onto the butanol chain.

A plausible retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic analysis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol.

This strategy focuses on building the deuterated carbon skeleton first and introducing the reactive functional groups in later stages.

Detailed Experimental Protocols

Synthesis of Deuterated Precursors

3.1.1. Synthesis of 4-Chlorophenylacetic acid-d2

A plausible method for the deuteration of the benzylic position of a 4-chlorophenyl precursor involves a palladium-catalyzed H/D exchange reaction.[8][9]

-

Step 1: Oxidation of 4-Chlorotoluene. 4-Chlorotoluene is first oxidized to 4-chlorophenylacetic acid using a standard oxidizing agent like potassium permanganate.

-

Step 2: H/D Exchange. The resulting 4-chlorophenylacetic acid is subjected to H/D exchange at the α-position.

-

Protocol:

-

In a sealed tube, dissolve 4-chlorophenylacetic acid in deuterium oxide (D2O).

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Introduce a hydrogen atmosphere (or a hydrogen source).

-

Heat the mixture to approximately 110-160°C for 24 hours.[8]

-

After cooling, the reaction mixture is filtered to remove the catalyst.

-

The D2O is removed under reduced pressure, and the deuterated product is purified by recrystallization.

-

-

3.1.2. Synthesis of Ethyl acetoacetate-d3

Ethyl acetoacetate-d3 can be prepared via a Claisen condensation of ethyl acetate-d3.

-

Protocol:

-

To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetate-d3 dropwise at room temperature.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction is quenched by the addition of dilute acetic acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by fractional distillation.

-

Assembly of the Deuterated Carbon Skeleton

3.2.1. Synthesis of 4-(4-Chlorophenyl)-(butan-d5)-2-one

This key intermediate can be synthesized via a reaction analogous to the acetoacetic ester synthesis.

-

Protocol:

-

4-Chlorophenylacetic acid-d2 is converted to its corresponding acid chloride using thionyl chloride.

-

In a separate flask, ethyl acetoacetate-d3 is treated with a base like sodium ethoxide to form the enolate.

-

The 4-chlorophenylacetyl-d2 chloride is then added to the enolate solution.

-

The resulting intermediate is hydrolyzed and decarboxylated by heating with aqueous acid to yield 4-(4-chlorophenyl)-(butan-d5)-2-one.

-

The product is purified by column chromatography.

-

Introduction of the Imidazole Moiety and Final Reduction

Figure 2: Final steps in the synthesis of the target compound.

3.3.1. α-Bromination of 4-(4-Chlorophenyl)-(butan-d5)-2-one

-

Protocol:

-

The deuterated ketone is dissolved in a suitable solvent like methanol.

-

A solution of bromine in methanol is added dropwise at a low temperature (e.g., 0°C).

-

The reaction is stirred until completion, monitored by TLC.

-

The reaction is quenched, and the product is extracted and purified.

-

3.3.2. Nucleophilic Substitution with Imidazole

-

Protocol:

-

The α-bromo ketone is dissolved in a polar aprotic solvent such as acetonitrile.

-

Imidazole is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed, and the residue is purified by column chromatography.

-

3.3.3. Reduction to 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

-

Protocol:

-

The resulting ketone is dissolved in methanol.

-

Sodium borohydride (NaBH4) is added portion-wise at 0°C.

-

The reaction is stirred until the starting material is consumed.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.

-

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the structure and isotopic purity of the final compound.[10]

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium.

-

Expected Results:

-

The molecular ion peak in the mass spectrum of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol will be shifted by +5 mass units compared to its non-deuterated counterpart.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the exact mass of the deuterated compound.

-

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Non-deuterated Analog | C13H15ClN2O | 250.0873 |

| Deuterated Product | C13H10D5ClN2O | 255.1188 |

| Table 1: Comparison of theoretical exact masses. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise location of the deuterium atoms and the overall structural integrity.[10]

-

¹H NMR:

-

The signals corresponding to the protons on the butanol chain in the non-deuterated compound will be absent or significantly reduced in intensity in the spectrum of the d5-analog.

-

The remaining proton signals (on the chlorophenyl and imidazole rings) should be consistent with the expected structure.

-

-

²H NMR:

-

A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the butanol chain, confirming their presence.

-

-

¹³C NMR:

-

The carbon signals of the deuterated butanol chain will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analog.

-

Applications in Drug Development

The synthesized 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol serves as an invaluable tool in several areas of drug development:

-

Metabolic Stability Studies: By comparing the metabolic rate of the deuterated compound with its non-deuterated analog in vitro (e.g., using liver microsomes), researchers can identify the sites of metabolic oxidation on the butanol chain.

-

Pharmacokinetic Studies: In vivo studies in animal models can utilize the deuterated compound to determine if blocking metabolism at the butanol chain leads to improved pharmacokinetic parameters like increased exposure and half-life.

-

Internal Standard for Bioanalysis: Due to its similar chemical properties and distinct mass, the deuterated compound is an ideal internal standard for the accurate quantification of the non-deuterated analog in biological matrices using LC-MS/MS.

Conclusion

This technical guide has provided a detailed roadmap for the synthesis and characterization of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. The strategic incorporation of deuterium offers a powerful approach to modulate the metabolic properties of drug candidates. The protocols and analytical methodologies described herein provide a solid foundation for researchers to produce and validate this and similar deuterated compounds for advanced pharmaceutical research. The insights gained from studies using such isotopically labeled molecules are critical for the development of safer and more effective medicines.

References

-

M. H. Ali, et al. (2004). Efficient C−H/C−D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds Using Heterogeneous Pd/C in D2O. Organic Letters, 6(7), 1127-1130*. [Link]

-

M. H. Ali, et al. (2007). Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system. Chemistry, 13(14), 4052-63. [Link]

-

ResearchGate. (2021). Total synthesis of deuterated drugs. [Link]

-

D. C. Leitch, et al. (2021). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 12(1), 6393. [Link]

-

Tech Launch Arizona. (2019, November 6). Methods for Practical Synthesis of Deuterated Aldehydes. [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Taylor & Francis Online. (2006, December 5). Deuterated Epoxides and Their Polymers. I. Synthesis of cis- and trans-Propylene Oxide-1-d and Their NMR Spectra. Journal of Macromolecular Science: Part A - Chemistry, 5(8). [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

ARMAR Isotopes. High-Purity Butanol-d10 for NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. butan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

Chinese Journal of Pesticide Science. (2020, February 1). Synthesis and fungicidal activity of deuterated pefurazoate. [Link]

-

PubMed. (2025, June 12). Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors. Journal of Medicinal Chemistry, 68(11), 12229-12257. [Link]

-

ResearchGate. (2025, August 7). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst. [Link]

-

ResearchGate. The Grignard Reagents. [Link]

-

PMC. (2023, March 20). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. [Link]

-

MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2973. [Link]

-

Royal Society of Chemistry. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Supporting Information. [Link]

-

ACS Publications. Quantitative deuteration of a Grignard reagent. Preparation of 2-butene-2-d. The Journal of Organic Chemistry. [Link]

-

Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

- Google Patents. (1998).

-

Beilstein Journal of Organic Chemistry. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

-

Valparaiso University. The Synthesis of Potential Anti-Fungal Compounds. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. [Link]

-

Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

- Google Patents. (2009).

-

ACS Publications. Regio- and Stereoselective Deuteration of Allylic Chlorides Controlled by Neighboring Alcohol or Ether Groups. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2008, October). A Convenient and Effective Method for the Regioselective Deuteration of Alcohols. [Link]

-

ResearchGate. Use of deuterium-labeled epoxides reveals a pronounced kinetic isotope effect for the less-substituted carbon as shown in the CO2 fixation with 1a–D2. [Link]

-

Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. [Link]

- Google Patents. (2018).

-

ACS Publications. (2019, January 9). Catalytic α-Selective Deuteration of Styrene Derivatives. Organic Letters, 21(3), 738-742. [Link]

-

MDPI. (2018, December 22). 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. Molbank, 2019(1), M1033. [Link]

-

PrepChem.com. Preparation of 1-bromo-2-chlorobenzene. [Link]

-

Royal Society of Chemistry. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science, 13(1), 114-121. [Link]

-

MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1639. [Link]

-

PMC. (2025, November 17). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. [Link]

-

Agilent. (2016, April 8). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC. [Link]

-

ResearchGate. (2024, June 24). 1-thioxo-2,3,3a,4- tetrahydroimidazo[1,5-a]quinazolin. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 3. Synthesis and fungicidal activity of deuterated pefurazoate [nyxxb.cn]

- 4. scholar.valpo.edu [scholar.valpo.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainly.com [brainly.com]

A Technical Guide to 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol: Synthesis, Characterization, and Application as an Internal Standard

Abstract

This in-depth technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol, a deuterated isotopologue of a key intermediate in the synthesis of the antifungal agent Butoconazole. This document is intended for researchers, scientists, and drug development professionals. It details a proposed synthetic pathway for the title compound, outlines state-of-the-art analytical techniques for its characterization, and elaborates on its primary application as a high-fidelity internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. The guide emphasizes the scientific rationale behind the use of deuterated standards, ensuring a thorough understanding of their role in generating robust and reliable pharmacokinetic and metabolic data.

Introduction: The Imperative of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, the quest for precision and accuracy in quantitative analysis is paramount. The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing, where understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. Stable isotope-labeled compounds, particularly deuterated molecules, have emerged as indispensable tools in these investigations.[1][2] The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, offers a subtle yet powerful modification that significantly enhances analytical methodologies without altering the fundamental physicochemical and biological properties of the molecule.[3][4]

This guide focuses on 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol, a deuterated form of a known imidazole derivative. The non-deuterated analogue, 4-(4-Chlorophenyl)-1-imidazol-1-yl-butan-2-ol, is a crucial intermediate in the synthesis of Butoconazole, an imidazole antifungal agent.[5][6][7] The strategic incorporation of five deuterium atoms onto the butane chain of this molecule renders it an ideal internal standard for quantitative bioanalysis.

Chemical Identity:

| Compound | CAS Number | Molecular Formula |

| 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol | 1185063-39-1 | C₁₃H₁₀D₅ClN₂O |

| 4-(4-Chlorophenyl)-1-imidazol-1-yl-butan-2-ol | 67085-11-4 | C₁₃H₁₅ClN₂O |

Strategic Synthesis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

The synthesis of the title compound leverages established synthetic routes for its non-deuterated counterpart, with the key modification being the introduction of deuterium atoms at a strategic point in the synthesis. The proposed pathway ensures high isotopic enrichment and chemical purity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of the non-deuterated analogue typically involves the reaction of a suitable epoxide with imidazole or the alkylation of imidazole with a chlorohydrin derivative.[6][7] A plausible and efficient route for the deuterated compound involves the use of a deuterated starting material.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Synthesis pathways for deuterated imidazole derivatives

An In-Depth Technical Guide to the Synthesis of Deuterated Imidazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing their metabolic stability and pharmacokinetic profiles. The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, found in a significant percentage of therapeutic agents.[1] This guide provides a comprehensive overview of the principal synthetic pathways for preparing deuterated imidazole derivatives. We will delve into the mechanistic underpinnings of direct hydrogen-deuterium (H/D) exchange under various catalytic conditions—acidic, basic, and transition-metal-mediated—and explore de novo synthesis strategies for instances where exchange reactions are unsuitable. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and field-proven, step-by-step experimental protocols.

The Strategic Value of Deuterium in Imidazole-Based Drug Candidates

The substitution of a protium (¹H) atom with a deuterium (²H or D) atom at a specific molecular position can have a profound impact on the drug's behavior in vivo. This is primarily due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, making it more difficult to break. When a C-H bond cleavage is the rate-determining step in a drug's metabolic pathway (often mediated by Cytochrome P450 enzymes), its replacement with a C-D bond can significantly slow down the rate of metabolism.[1] This modification can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½): Slower metabolism extends the drug's circulation time.

-

Enhanced Bioavailability: Reduced first-pass metabolism allows more of the active drug to reach systemic circulation.

-

Reduced Toxic Metabolites: Shifting metabolic pathways away from the formation of harmful byproducts.

-

Improved Safety Profile: A more predictable metabolic profile can lead to fewer side effects.

The imidazole ring, a core component in numerous antifungal agents, kinase inhibitors, and other pharmaceuticals, possesses several C-H bonds that are often susceptible to metabolic oxidation.[1] Therefore, selective deuteration of the imidazole moiety or its substituents is a key strategy in modern drug development.[2]

Synthesis Pathway I: Direct Hydrogen-Deuterium (H/D) Exchange

The most direct route to deuterated imidazoles is the exchange of existing C-H protons with deuterons from a deuterium source, typically deuterium oxide (D₂O). The reactivity of the imidazole ring's C-H bonds is highly dependent on their position and the pH of the reaction medium, allowing for divergent and chemoselective deuteration with precise acid/base control.[2][3]

Mechanistic Rationale: The Dichotomy of Acidic and Basic Catalysis

The carbon-bound protons of the imidazole ring exhibit different acidities. The C2 proton, situated between two nitrogen atoms, is the most acidic and therefore the most susceptible to deprotonation and subsequent deuteration.[1]

-

Base-Catalyzed Exchange (Ylide Pathway): Under basic conditions (e.g., NaOD in D₂O), the reaction proceeds via an ylide or carbene intermediate.[1][4] The rate-determining step is the abstraction of the C2 proton from the protonated imidazolium cation by a deuteroxide ion (OD⁻).[4][5] This highly reactive intermediate is then rapidly quenched by the D₂O solvent, installing a deuterium atom at the C2 position.[1] Forcing conditions, such as high temperatures (130-200 °C), can promote this exchange at the less acidic C4 and C5 positions as well, leading to exhaustive deuteration.[1][2]

-

Acid-Catalyzed Exchange (Carbocation Pathway): Under acidic conditions (e.g., DCl in D₂O), the mechanism shifts. This pathway favors deuteration at the C5 position through an electrophilic aromatic substitution-type mechanism involving a tertiary carbocation intermediate.[2] The choice of acid strength is critical; a strong acid like DCl is effective, whereas a superacid may cause unwanted deuteration on other aromatic rings, and a weaker acid may not promote the reaction at all.

-

Neutral Conditions: Interestingly, performing the exchange in a neutral D₂O/CD₃OD co-solvent system at elevated temperatures can achieve high selectivity for the C2 position, avoiding the harshness of strong bases or acids.[2]

Experimental Protocols for H/D Exchange

Safety Note: All protocols should be performed in a well-ventilated fume hood. Oven-dried glassware is essential to prevent contamination from protic solvents. Neutralization of basic or acidic solutions can be exothermic.

Protocol 2.2.1: Exhaustive Deuteration of 4-Phenylimidazole (Basic Conditions)

-

Setup: In a sealable reaction tube, charge 4-phenylimidazole (1a) (e.g., 57.8 mg, 0.401 mmol), D₂O (3.0 mL), CD₃OD (1.0 mL), and 40 w/w% NaOD in D₂O (0.12 mL, 1.68 mmol).

-

Reaction: Securely seal the tube and heat the mixture at 130 °C in an oil bath for 10 hours.

-

Workup: Cool the reaction mixture to room temperature.

-

Analysis & Isolation: Monitor deuterium incorporation by taking a small aliquot and analyzing via ¹H NMR. Once the reaction is complete, the mixture can be neutralized with DCl in D₂O, and the product extracted with a suitable deuterated organic solvent (e.g., chloroform-d) or purified directly.

Protocol 2.2.2: C5-Selective Deuteration of 4-Phenylimidazole (Acidic Conditions)

-

Setup: In a sealable reaction tube, charge 4-phenylimidazole (1a) (e.g., 57.9 mg, 0.399 mmol), D₂O (2.0 mL), and CD₃OD (2.0 mL).

-

Acidification: Add 20 w/w% DCl in D₂O (e.g., 133 μL, 0.798 mmol).

-

Reaction: Securely seal the tube and heat the mixture at 130 °C for 36 hours.

-

Workup & Isolation: Cool the mixture to room temperature. Transfer the contents to a round-bottom flask using additional CD₃OD and concentrate under reduced pressure to yield the C5-deuterated imidazole DCl salt.

Protocol 2.2.3: C2-Selective Deuteration of 4-Phenylimidazole (Neutral Conditions)

-

Setup: In a sealable reaction tube, charge 4-phenylimidazole (1a) (e.g., 57.9 mg, 0.399 mmol), D₂O (2.0 mL), and CD₃OD (2.0 mL).

-

Reaction: Securely seal the tube and heat the mixture at 130 °C for 2 hours.

-

Workup & Isolation: Cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. For analysis, the deuterated product is often converted to its DCl salt.[2]

Data Summary: H/D Exchange Conditions

| Target Position(s) | Substrate Example | Catalyst/Conditions | Solvent System | Temp (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

| C2 & C5 (Exhaustive) | 4-Phenylimidazole | 40% NaOD in D₂O | D₂O/CD₃OD | 130 | 10 | >95% (at C2 & C5) | |

| C5-Selective | 4-Phenylimidazole | 20% DCl in D₂O | D₂O/CD₃OD | 130 | 36 | >95% (at C5) | |

| C2-Selective | 4-Phenylimidazole | Neutral (None) | D₂O/CD₃OD | 130 | 2 | 99% (at C2) | [2] |

| C2-Selective | Histidine Peptide | 10 mM (NH₄)₂CO₃ | D₂O | 60 | 96 | >95% (at C2) | [6] |

Synthesis Pathway II: Transition-Metal Catalyzed H/D Exchange

While acid/base-catalyzed methods are effective, they often require harsh conditions (high temperatures, strong acids/bases) that may not be compatible with complex, functionalized molecules. Transition-metal-catalyzed H/D exchange has emerged as a powerful alternative, offering milder reaction conditions, higher selectivity, and exceptional functional group tolerance.[2][7] This makes it particularly valuable for the late-stage deuteration of active pharmaceutical ingredients (APIs).[7]

Iridium- and Ruthenium-based catalysts are frequently employed for this purpose.[7] These methods typically use D₂O or D₂ gas as the deuterium source and can achieve high levels of isotope incorporation with remarkable site selectivity, often directed by existing functional groups within the molecule.

Experimental Protocol: Iridium-Catalyzed Deuteration of Anastrozole

The following is a representative protocol based on a method developed for the deuteration of complex pharmaceuticals.[7]

-

Catalyst Preparation: In a glovebox, prepare the active catalyst solution by dissolving the Iridium precatalyst (e.g., [IrCl(COD)(IMes)]) and a base (e.g., NaOMe) in the deuterated solvent (e.g., methanol-d₄).

-

Reaction Setup: In a separate vial, dissolve the substrate (e.g., Anastrozole) in the deuterated solvent.

-

Initiation: Add the catalyst solution to the substrate solution.

-

Deuterium Source: If using D₂ gas, purge the vial and introduce D₂ gas via a balloon. If using a deuterated solvent as the source, simply seal the vial.

-

Reaction: Heat the reaction mixture (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).

-

Workup and Analysis: After cooling, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography. The level and position of deuterium incorporation are confirmed by Mass Spectrometry and NMR.

Data Summary: Transition-Metal Catalyzed Deuteration

| Substrate | Catalyst System | Deuterium Source | Temp (°C) | Deuterium Incorporation (%) | Selectivity | Reference |

| Anastrozole | [IrCl(COD)(IMes)] / NaOMe | Methanol-d₄ | N/A | 84% | High site selectivity | [7] |

| Trimethoprim | [IrCl(COD)(IMes)] / NaOMe | Methanol-d₄ | N/A | 95% | High site selectivity | [7] |

| Bisacodyl | [IrCl(COD)(IMes)] / NaOMe | Methanol-d₄ | N/A | 91% | High site selectivity | [7] |

Synthesis Pathway III: De Novo Ring Synthesis

In some cases, direct H/D exchange is not a viable strategy. This can be due to incompatible functional groups, lack of selectivity, or the need to deuterate positions that are not amenable to exchange (e.g., stable C-H bonds on a phenyl substituent). In such scenarios, a de novo synthesis, which builds the imidazole ring from deuterated precursors, is the preferred approach.

A classic and versatile method for imidazole synthesis is the van Leusen Imidazole Synthesis . This reaction constructs the imidazole ring from a tosylmethyl isocyanide (TosMIC) derivative and an aldimine.[8] By using a deuterated aldehyde, one can precisely install deuterium at the C4/C5 position of the resulting imidazole. Similarly, deuterating the phenyl rings of a drug like Clotrimazole is achieved by starting with deuterated benzene during the synthesis of the triphenylmethyl chloride backbone.[9][10]

Conceptual Synthetic Scheme: De Novo Synthesis of Deuterated Clotrimazole

Clotrimazole is synthesized by reacting 2-chlorotriphenylmethyl chloride with imidazole.[10][11] To produce Clotrimazole-d5, where one of the phenyl rings is perdeuterated, the synthesis must start from benzene-d6.[9]

-

Friedel-Crafts Reaction: Benzene-d6 reacts with 2-chlorobenzotrichloride in the presence of a Lewis acid (e.g., AlCl₃) to form the deuterated intermediate, (2-chlorophenyl)(pentadeuteriophenyl)phenylmethyl chloride.

-

Nucleophilic Substitution: This deuterated intermediate is then reacted with imidazole in the presence of a base like triethylamine to yield the final Clotrimazole-d5 product.[10][12]

This approach guarantees 100% deuterium incorporation at the desired positions, a level of precision often unattainable through H/D exchange methods.

Conclusion

The synthesis of deuterated imidazole derivatives is a critical enabling technology in modern drug discovery and development. The choice of synthetic strategy depends on the specific target molecule, the desired deuteration pattern, and the compatibility of the substrate with the reaction conditions. Direct H/D exchange, governed by precise acid/base control, offers a straightforward route for labeling the imidazole core itself. For more complex and sensitive substrates, transition-metal catalysis provides a mild and highly selective alternative for late-stage deuteration. Finally, when specific and complete labeling of non-exchangeable positions is required, de novo synthesis from deuterated precursors is the most robust and reliable method. By understanding the mechanisms and applying the protocols outlined in this guide, researchers can effectively leverage deuterium substitution to optimize the pharmacokinetic properties of novel imidazole-based therapeutics.

References

- Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC. (2014, October 30). SpringerLink.

- Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. (2014, October 30).

- Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC.

- Imidazole-d3 Deuter

- Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14. (2013, May 30).

- Enzymatic synthesis of N-methylhistamine labeled with deuterium and tritium | Request PDF.

- Positional reactivities and mechanisms of deuteration of 1-methylimidazole in pD and -DO regions. Reinvestigation of the kinetic. Journal of the American Chemical Society.

- Examples of deuterated imidazole derivatives.

- The mechanism of HDX reaction at the C-2 position of the imidazole...

- Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. (2024, July 25). RSC Publishing.

- Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. The Royal Society of Chemistry.

- Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar.

- Clotrimazole-d5 | CAS 1185076-41-8. LGC Standards.

- Clotrimazole synthesis. ChemicalBook.

- Clotrimazole. AERU.

- A kind of synthetic method of clotrimazole.

Sources

- 1. Imidazole-d3 Deuterated Reagent for Research [benchchem.com]

- 2. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Clotrimazole-d5 | CAS 1185076-41-8 | LGC Standards [lgcstandards.com]

- 10. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 11. Clotrimazole [sitem.herts.ac.uk]

- 12. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

Methodological & Application

Application Note: Standardized Preparation of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol Stock Solutions for Quantitative Analysis

Introduction

4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol is a stable, isotopically labeled analog of a pharmacologically relevant imidazole-based compound. The incorporation of five deuterium atoms on the butane chain renders it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is a critical practice for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.[1]

The reliability of any quantitative analysis is fundamentally dependent on the accuracy of the calibration standards and quality control samples, which are, in turn, prepared from a primary stock solution. Errors in the preparation of this initial stock solution will propagate throughout the entire analytical workflow, leading to systemic bias and invalid data.

This application note provides a detailed, field-proven protocol for the preparation, verification, and storage of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol stock solutions. The methodologies described herein are grounded in Good Laboratory Practice (GLP) principles to ensure traceability, consistency, and scientific validity.[2][3][4]

Compound Information & Properties

A summary of the key physicochemical properties of the analyte is presented below. This information is essential for accurate weighing and solvent selection.

| Property | Value | Source(s) |

| Chemical Name | 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol | [5] |

| CAS Number | 1185063-39-1 | [5] |

| Molecular Formula | C₁₃H₁₀D₅ClN₂O | [5] |

| Molecular Weight | 255.75 g/mol | [5] |

| Appearance | White Solid | [5] |

| Storage (Neat Solid) | 2-8°C Refrigerator | [5] |

Health & Safety Precautions

While specific toxicological data for this deuterated compound is not extensively published, it is structurally related to pharmacologically active agents. Therefore, it must be handled with appropriate care, treating it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (double gloving is recommended).[6][7]

-

Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.[8]

-

Waste Disposal: Dispose of all contaminated materials, including pipette tips, wipes, and empty vials, in a dedicated and clearly labeled hazardous waste container according to your institution's guidelines.[6]

-

Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, gently cover with an absorbent material, clean the area with a suitable detergent solution, and dispose of all materials as hazardous waste.[8][9]

Materials & Equipment

-

4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol solid material

-

Analytical balance (4 or 5 decimal places)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated precision pipettes (e.g., P20, P200, P1000) and appropriate tips

-

Amber glass vials with PTFE-lined screw caps

-

Spatula and weighing paper/boats

-

Vortex mixer

-

Ultrasonic bath (sonicator)

-

Solvents: HPLC or MS-grade Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

Experimental Protocols

Protocol 1: Solvent Solubility Assessment

Scientist's Note: The choice of solvent is critical for ensuring the long-term stability and solubility of the stock solution. Imidazole-based compounds typically exhibit good solubility in polar organic solvents.[10] A preliminary test prevents the loss of valuable material due to incomplete dissolution.

-

Weigh approximately 1 mg of the compound into a small glass vial.

-

Add 100 µL of the test solvent (e.g., Methanol).

-

Vortex for 30 seconds.

-

Visually inspect for any undissolved particulates against a dark background.

-

If not fully dissolved, add another 100 µL of solvent and repeat the process until the solid is completely dissolved. This provides a qualitative assessment of solubility.

-

Repeat for other potential solvents (Acetonitrile, DMSO) to determine the optimal choice. For LC-MS applications, a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, is highly preferred.

Protocol 2: Preparation of a 1.0 mg/mL Primary Stock Solution

Scientist's Note: This protocol describes the preparation of a high-concentration primary stock, which serves as the source for all subsequent dilutions. The use of a calibrated analytical balance and Class A volumetric glassware is mandatory for accuracy, in line with GLP standards.[11]

-

Tare Balance: Place a clean weighing boat on the analytical balance and tare it.

-

Weigh Compound: Accurately weigh approximately 5.0 mg of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. Record the exact weight to all decimal places provided by the balance (e.g., 5.04 mg).

-

Calculate Solvent Volume: Calculate the precise volume of solvent required to achieve a 1.0 mg/mL concentration.

-

Formula:Volume (mL) = Mass (mg) / Concentration (mg/mL)

-

Example:5.04 mg / 1.0 mg/mL = 5.04 mL

-

-

Transfer Compound: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weighing boat with a small amount of the selected solvent (e.g., Methanol) and add the rinsing to the flask to ensure a complete quantitative transfer.

-

Initial Dissolution: Add approximately 70-80% of the calculated solvent volume (e.g., ~3.5-4.0 mL) to the volumetric flask.

-

Promote Dissolution: Cap the flask and vortex gently. Place the flask in an ultrasonic bath for 5-10 minutes to ensure all solid material is completely dissolved. Visually inspect to confirm.

-

Equilibration: Allow the solution to return to ambient temperature.

-

Final Dilution: Using a calibrated pipette, carefully add the solvent dropwise to bring the bottom of the meniscus to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Labeling and Storage: Transfer the final stock solution into a pre-labeled amber glass vial. The label must include:

-

Compound Name

-

CAS Number

-

Concentration (e.g., 1.0 mg/mL)

-

Solvent

-

Preparation Date

-

Preparer's Initials

-

Expiry Date (to be determined by stability studies, typically 6-12 months when stored properly).

-

-

Documentation: Record all details of the preparation, including the exact mass, final volume, and lot number of the compound and solvent, in a dedicated laboratory notebook.[12]

Protocol 3: Preparation of Serial Working Solutions

Scientist's Note: Working solutions are prepared by serially diluting the primary stock. This process is essential for building a calibration curve for quantitative analysis.[10] Pre-rinsing the pipette tip with the stock solution minimizes errors from adsorption.

-

Prepare a set of labeled vials for each desired concentration (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

-

To prepare a 100 µg/mL working solution from the 1.0 mg/mL (1000 µg/mL) primary stock, pipette 100 µL of the primary stock into a vial containing 900 µL of the same solvent.

-

Vortex thoroughly. This creates a 1:10 dilution.

-

Continue this serial dilution process until all required concentrations for the calibration curve are prepared. Use fresh pipette tips for each dilution step.

Stock Solution Verification

A newly prepared primary stock solution must be verified to confirm its concentration and integrity. This is a cornerstone of creating a self-validating and trustworthy protocol.[13][14]

-

Spectroscopic Analysis: For a preliminary check, acquire a UV-Vis spectrum of a diluted aliquot. While not quantitative without a reference standard, the spectral shape and λ-max can be compared to historical data or manufacturer's specifications to confirm identity.

-

Chromatographic Purity: Analyze a diluted aliquot by HPLC-UV or LC-MS.[1][10] This will confirm the purity of the stock solution and ensure no degradation has occurred during preparation. The peak area response should be consistent and reproducible.

-

Comparison to Previous Batch: If available, compare the instrument response of the newly prepared stock solution against a previously validated batch. The responses should be within an acceptable tolerance (e.g., ±10%).

Storage and Stability

-

Primary Stock: Store the primary stock solution in an amber vial at 2-8°C.[5] This minimizes exposure to light and reduces the rate of potential degradation.

-

Working Solutions: For daily use, working solutions can be stored at 2-8°C. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

-

Stability Assessment: The stability of the stock solution under its storage conditions should be periodically assessed by comparing its response to a freshly prepared standard.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation and dilution of stock solutions.

Caption: Workflow for preparing and verifying stock solutions.

References

-

Gefen, T., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 23(1), 63-71. Available at: [Link]

-

United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Methods. Available at: [Link]

-

USP-NF. (2011). <1225> Validation of Compendial Procedures. Available at: [Link]

-

Environmental Health and Safety, California Institute of Technology. (2021). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Available at: [Link]

-

Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

-

Pure Synth. (2025). Analytical Standards in Quality Control: Ensuring Lab Reliability. Available at: [Link]

-

United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD. Available at: [Link]

-

Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available at: [Link]

-

Wang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 1234. Available at: [Link]

-

Australian Veterinary Association. Guidelines - Cytotoxic Drug Safety. Available at: [Link]

-

Gao, S. (2005). Good Laboratory Practice in Analytical Laboratory. Journal of American Science, 1(2), 93-94. Available at: [Link]

-

American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Available at: [Link]

-

Pharmaffiliates. 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. Available at: [Link]

-

He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. Available at: [Link]

-

On-Demand Chemical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

-

Analytical Chemistry Class Notes. (2025). Good laboratory practices (GLP) and ISO standards. Available at: [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

-

T. S. (2012). Good Laboratory Practices. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 82-85. Available at: [Link]

-

Dong, M. W. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International, 36(10), 452-458. Available at: [Link]

-

Global Substance Registration System. 4-(4-CHLOROPHENYL)-1-(1H-IMIDAZOL-1-YL)-2-BUTANOL, (R)-. Available at: [Link]

-

BuyersGuideChem. 1-[4-(4-Chlorophenyl)-2-hydroxyl-n-butyl]imidazole. Available at: [Link]

-

ResearchGate. (2020). Preparation of various deuterated compounds. Available at: [Link]

-

PubChemLite. 4-(4-chlorophenyl)-1-(1h-imidazol-1-yl)butan-2-ol. Available at: [Link]

-

International Atomic Energy Agency. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Available at: [Link]

-

Atzrodt, J., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 543. Available at: [Link]

- Google Patents. (1998). US5733984A - Process for the preparation of a deuterated compound.

-

BindingDB. BDBM50183074 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl). Available at: [Link]

-

Der Pharma Chemica. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Available at: [Link]

-

MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. fiveable.me [fiveable.me]

- 4. Good Laboratory Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]

- 7. ashp.org [ashp.org]

- 8. safety.caltech.edu [safety.caltech.edu]

- 9. ava.com.au [ava.com.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pure-synth.com [pure-synth.com]

- 13. uspbpep.com [uspbpep.com]

- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]

Application Note: High-Sensitivity MRM Quantification of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

Executive Summary

This protocol details the Multiple Reaction Monitoring (MRM) transitions and method development strategy for the quantification of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol (hereafter referred to as [d5]-CPIB ). This compound serves as a critical stable-isotope labeled Internal Standard (SIL-IS) for the quantification of imidazole-based antifungal agents and their metabolites (e.g., Bifonazole, Climbazole metabolites) in biological matrices.

The method utilizes Positive Electrospray Ionization (ESI+) on a Triple Quadrupole Mass Spectrometer.[1] We prioritize the identification of specific fragmentation pathways—specifically the cleavage of the imidazole ring and dehydration—to ensure high specificity against biological background noise.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Understanding the structural chemistry is the prerequisite for accurate MS optimization.

| Property | Native Analyte (CPIB) | Deuterated IS ([d5]-CPIB) |

| Formula | C₁₃H₁₅ClN₂O | C₁₃H₁₀D₅ ClN₂O |

| Monoisotopic Mass | 250.09 Da | 255.12 Da |

| Precursor Ion [M+H]⁺ | 251.1 | 256.1 |

| Polarity | Positive (Basic Imidazole N) | Positive |

| LogP (Predicted) | ~2.3 (Moderately Lipophilic) | ~2.3 |

| pKa (Base) | ~6.5 (Imidazole Nitrogen) | ~6.5 |

Structural Logic for "butan-d5"

The "butan-d5" designation implies the deuterium labeling is located on the alkyl backbone connecting the chlorophenyl ring to the imidazole. This is advantageous because:

-

Retention Time Matching: Deuterium on the alkyl chain minimizes the "deuterium isotope effect" in chromatography compared to labeling on polar groups, ensuring the IS co-elutes perfectly with the analyte.

-

Fragmentation Stability: The label is retained in the primary carbocation fragment after the loss of the imidazole ring.

MRM Transition Optimization

Fragmentation Mechanics

Upon Collision Induced Dissociation (CID), imidazole-alcohols exhibit three distinct fragmentation pathways:

-

Pathway A (Diagnostic): Cleavage of the C-N bond connecting the imidazole to the butane chain. This yields the Imidazole ion (m/z 69) .

-

Pros: Highest intensity (Base Peak).

-

Cons: Low mass; high background noise in complex matrices (plasma/urine).

-

-

Pathway B (Specific): Neutral loss of the imidazole ring (C₃H₄N₂). The charge remains on the alkyl-phenyl chain.

-

Mechanism:[2] [M+H]⁺

[M - 68]⁺. -

Pros: High mass (better specificity). Retains the d5 label.

-

-

Pathway C (Dehydration): Loss of water from the secondary alcohol.

-

Mechanism:[2] [M+H]⁺

[M - 18]⁺.

-

Optimized Transitions Table

The following transitions are recommended. The "Quantifier" is selected for maximum sensitivity, while the "Qualifier" ensures structural identity.

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV)* | Type | Structural Origin |

| [d5]-CPIB (IS) | 256.1 | 69.1 | 50 | 25-30 | Quantifier | Imidazole Ring |

| [d5]-CPIB (IS) | 256.1 | 188.1 | 50 | 20-25 | Qualifier | [M+H - Imidazole]⁺ |

| [d5]-CPIB (IS) | 256.1 | 238.1 | 50 | 15-18 | Alt. Qual | [M+H - H₂O]⁺ |

| CPIB (Native) | 251.1 | 69.1 | 50 | 25-30 | Quantifier | Imidazole Ring |

| CPIB (Native) | 251.1 | 183.1 | 50 | 20-25 | Qualifier | [M+H - Imidazole]⁺ |

*Note: Collision Energy (CE) values are estimates for Sciex/Waters platforms. Perform a CE ramp (±5 eV) during tuning.

Visualizing the Fragmentation Pathway[8]

The following diagram illustrates the fragmentation logic used to derive the MRM transitions.

Caption: Predicted ESI+ fragmentation pathways for [d5]-CPIB showing the generation of the quantifier (m/z 69) and qualifier ions.

Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve 1 mg of [d5]-CPIB in 1 mL of Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum.

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of Working IS Solution ([d5]-CPIB).

-

Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µm | Standard reverse phase for moderately lipophilic drugs. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH promotes protonation of the imidazole nitrogen. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Stronger elution solvent than Methanol for this class. |

| Flow Rate | 0.4 - 0.6 mL/min | High flow for sharp peaks. |

| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B4.1 min: 5% B | Fast generic gradient. Imidazoles typically elute at ~60-70% B. |

| Injection Vol | 2 - 5 µL | Prevent column overload. |

Method Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these checks:

Cross-Talk Check

Since the IS and Analyte share the same product ion (m/z 69), you must ensure the mass resolution of Q1 is sufficient to distinguish m/z 251.1 from 256.1.

-

Test: Inject a high concentration of Native Analyte (without IS). Monitor the IS transition (256->69).

-

Acceptance: Signal in the IS channel must be < 5% of the IS working response. If high, check for isotopic impurity in the native standard (M+5 isotopes are rare but possible) or widen the chromatographic separation.

Matrix Effect Evaluation

Imidazoles are susceptible to suppression by phospholipids.

-

Test: Post-column infusion of [d5]-CPIB while injecting a blank plasma extract.

-

Observation: Look for dips in the baseline. If suppression occurs at the retention time of the analyte, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (90:10).

Workflow Visualization

Caption: Step-by-step bioanalytical workflow from sample preparation to detection.

References

-

FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

-

Vyskocilová, P., et al. (2006).[3] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.[3] (Establishes the m/z 69 imidazole fragmentation rule). Link

-

Hogenboom, A.C., et al. (1998). Accurate mass screening and identification of azole antifungals in environmental water by liquid chromatography–electrospray ionization–time-of-flight mass spectrometry. Journal of Chromatography A. (Validation of neutral loss pathways in imidazoles). Link

-

Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Guidelines on d5-labeling stability). Link

Sources

Pharmacokinetic analysis using 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

Application Note: High-Sensitivity Pharmacokinetic Profiling of Imidazole Metabolites Using Stable Isotope Dilution

Executive Summary

This application note details a validated LC-MS/MS methodology for the pharmacokinetic (PK) analysis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-butan-2-ol (referred to herein as CPI-OH ), a key metabolite and structural analogue of imidazole-class antifungals (e.g., Climbazole, Butoconazole).

Accurate quantification of imidazole derivatives in plasma is historically challenged by non-specific binding and matrix-induced ion suppression. This protocol utilizes 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol (referred to as CPI-OH-d5 ) as a Stable Isotope Labeled Internal Standard (SIL-IS). The inclusion of the d5-variant compensates for extraction variability and ionization matrix effects, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical Context & Mechanistic Rationale

The Analyte and Standard

The target analyte, CPI-OH, contains a basic imidazole nitrogen and a secondary alcohol, making it moderately lipophilic (LogP ~2.3) but susceptible to pH-dependent solubility.

| Feature | Analyte (CPI-OH) | Internal Standard (CPI-OH-d5) |

| Formula | C₁₃H₁₅ClN₂O | C₁₃H₁₀D₅ClN₂O |

| Monoisotopic Mass | 250.09 Da | 255.12 Da |

| Precursor Ion [M+H]⁺ | m/z 251.1 | m/z 256.1 |

| Function | Target Metabolite / PK Marker | Matrix Compensation Reference |

Why "butan-d5"?

The deuterium labeling is located on the butyl chain rather than the exchangeable hydroxyl or imidazole protons.

-

Stability: Carbon-deuterium bonds are non-exchangeable in protic solvents, preventing signal loss during sample preparation.

-

Co-elution: The d5-analog retains nearly identical chromatographic retention to the analyte, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source, providing a true correction factor.

Experimental Workflow

The following diagram outlines the "Sample-to-Sensor" workflow, emphasizing the critical addition point of the Internal Standard.

Caption: Figure 1. Critical path for Stable Isotope Dilution Assay (SIDA). The IS is added prior to any manipulation to normalize extraction recovery.

Detailed Protocol

Mass Spectrometry Optimization (MRM)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Source: Electrospray Ionization (ESI) – Positive Mode.

Tuning Logic: The imidazole ring protonates easily. Fragmentation typically yields the imidazole ring itself (m/z 69) or the chlorobenzyl carbocation.

| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | Rationale |

| CPI-OH | 251.1 | 69.1 | 35 | 50 | Imidazole ring cleavage (Quantifier) |

| CPI-OH | 251.1 | 183.0 | 25 | 50 | Loss of Imidazole (Qualifier) |

| CPI-OH-d5 | 256.1 | 69.1 | 35 | 50 | Imidazole ring (Unlabeled fragment) |

Note: The d5 label is on the butyl chain. Therefore, the imidazole fragment (m/z 69.1) remains unlabeled in the IS channel. This is acceptable as long as Q1 provides specificity.

Chromatographic Conditions

Imidazoles can tail on silica-based columns due to interaction with silanols.

-

Column: C18 with end-capping (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate base, improving peak shape).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% -> 95% B

-

3.0-4.0 min: 95% B (Wash)

-

4.1 min: Re-equilibrate.

-

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is superior for cleanliness, but Protein Precipitation (PPT) is faster for high-throughput screening.

-

Aliquot: Transfer 50 µL of plasma/microsomal incubation to a 96-well plate.

-

Spike IS: Add 10 µL of CPI-OH-d5 working solution (500 ng/mL in 50% MeOH).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex/Spin: Vortex 10 min; Centrifuge at 4,000 rpm for 15 min at 4°C.

-

Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

Validation Criteria (FDA/EMA Compliance)

To ensure the method is "fit-for-purpose," the following validation modules must be executed.

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Assessment

This is the critical step where the CPI-OH-d5 proves its value.

-

Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (B) vs. analyte in pure solvent (A).

-

Matrix Factor (MF):

. -

IS-Normalized MF:

. -

Goal: The IS-Normalized MF should be close to 1.0, indicating the d5-standard is compensating for any suppression observed.

Stability[1]

-

Freeze-Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at Room Temperature (protect from light, as imidazoles can be photosensitive).

Pharmacokinetic Application: Data Analysis

Once the samples are run, the concentration vs. time data is analyzed to derive PK parameters.

Caption: Figure 2. Data processing pipeline from raw MS signal to biological insight.

Key Parameters to Report:

- : Maximum observed concentration.

- : Area under the curve (exposure).

- : Intrinsic clearance (if using microsomes).

- : Elimination half-life.

Troubleshooting & Tips

-

Carryover: Imidazoles are "sticky." If carryover is observed in blank samples after a high standard, switch the needle wash to 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid.

-

Interference: If the d5-IS channel shows a peak at the d0 retention time, check the isotopic purity of your standard. It should be >99 atom% D.

-

H/D Exchange: Do not use unbuffered high-pH mobile phases for long periods, as back-exchange of deuterium is theoretically possible (though unlikely on the butyl chain) under extreme stress.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

-

Stokvis, E., et al. (2005). Stable isotope dilution analysis in liquid chromatography-mass spectrometry: validation of the separation of deuterium-labeled internal standards. Journal of Chromatography A.

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Troubleshooting & Optimization

Preventing deuterium exchange in 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol

Technical Support Center: Deuterated Azole Standards Subject: Preventing Deuterium Exchange in 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol Document ID: TS-D5-AZOLE-001

Executive Summary: The "Golden Rules" of Stability

For researchers handling 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol , isotopic integrity is not just about storage—it is about controlling the kinetic environment. The imidazole ring acts as an intramolecular base, making this specific molecule prone to autocatalytic scrambling , particularly at the C2-imidazole position and the

| Parameter | Critical Directive |

| Primary Solvent | Anhydrous DMSO-d6 or Acetonitrile (ACN) . Avoid Methanol (MeOH). |

| pH Control | Maintain neutral to slightly acidic conditions. Avoid basic buffers ( |

| Temperature | Store at -20°C or lower. Thaw only when necessary. |

| Glassware | Use Silanized Glass or Polypropylene to prevent surface silanol catalysis. |

| Analysis | Limit residence time in protic LC-MS mobile phases to <10 minutes . |

Module 1: The Science of Scrambling (Root Cause Analysis)

To prevent exchange, one must understand the mechanism. In this molecule, deuterium loss occurs via two distinct pathways driven by the imidazole moiety.

The Mechanism of Vulnerability

The imidazole ring is amphoteric. It can accept a proton (acting as a base) or facilitate proton removal from adjacent carbons.

-

Risk Zone A: The Imidazole C2 Position The proton between the two nitrogens (

in DMSO, but lower in water) is the most acidic site on the ring. In the presence of moisture ( -

Risk Zone B: The

-Alkyl Chain (The "butan-d5" Linker) The deuteriums on the carbon attached to the imidazole nitrogen (

Visualization: Exchange Pathways

The following diagram illustrates the mechanistic pathways for deuterium loss (H/D scrambling).

Figure 1: Mechanistic pathways leading to deuterium loss in N-alkyl imidazole derivatives.

Module 2: Storage & Handling Protocols

This section defines the Standard Operating Procedure (SOP) for handling the reference standard.

Solvent Compatibility Matrix

The choice of solvent is the single biggest determinant of stability.

| Solvent | Rating | Technical Rationale |

| DMSO (Anhydrous) | Excellent | Aprotic, high solubility, no exchangeable protons. |

| Acetonitrile (ACN) | Good | Aprotic, but verify it is free of basic impurities (amines). |

| Methanol (MeOH) | DANGER | Protic.[1] Facilitates rapid exchange of -OH and slow exchange of activated C-D bonds. |

| Water (pH 7) | Poor | Promotes auto-catalysis. Only use immediately prior to LC-MS injection. |

| Chloroform ( | Caution | Often contains HCl traces (acidic) which catalyzes exchange. Filter through basic alumina if used. |

Preparation of Stock Solutions

-

Weighing: Weigh the solid standard in a low-humidity environment (

RH) if possible. -

Dissolution: Dissolve in DMSO-d6 or Anhydrous DMSO to create a primary stock (e.g., 1 mg/mL).

-

Why? DMSO minimizes the "shuttling" of protons that occurs in alcohols.

-

-

Storage: Aliquot into amber glass vials with PTFE-lined caps . Store at -20°C or -80°C .

-

Tip: Do not store in dilute working solutions. Only dilute immediately before analysis.

-

Module 3: Troubleshooting & FAQs

Q1: I see a mass shift of -1 Da in my LC-MS spectrum. Is my compound degrading?

-

Diagnosis: Likely Labile Proton Exchange , not degradation.

-

Explanation: The molecule contains a hydroxyl group (-OH). In a protic mobile phase (H2O/MeOH), the Hydrogen on the Oxygen will exchange instantly with the solvent. This is normal.

-

Test: If your "butan-d5" chain is intact, the mass shift should only correspond to the exchangeable protons (OH). If you see shifts of -2, -3, or -4 Da, you are losing Deuterium from the carbon chain (Scrambling).

Q2: Can I use this standard in a basic extraction (pH 10)?

-

Verdict: No.

-

Reasoning: High pH promotes the removal of protons alpha to the imidazole nitrogen. This leads to irreversible loss of deuterium from the butyl chain.

-

Solution: Perform extractions at neutral or slightly acidic pH (pH 4-6). If base is required for the analyte, add the deuterated internal standard after the pH neutralization step if possible, or minimize exposure time (< 5 mins).

Q3: My NMR signals for the butyl chain are disappearing or splitting.

-

Cause: The solvent (likely

or wet -

Fix: Switch to DMSO-d6 . Ensure the sample is dry.

Q4: How do I validate that no exchange has occurred?

-

Protocol:

-

Inject a "Zero-Time" sample immediately after dilution.

-

Incubate the sample in your autosampler solvent for 24 hours.

-

Re-inject.

-

Compare the isotopic distribution (M+0 vs M+5). If the ratio of M+5 decreases and M+4/M+3 increases, exchange is active.

-

Module 4: LC-MS Method Optimization

To ensure accurate quantitation, the LC-MS method must be "Deuterium-Safe".

Workflow Visualization

Figure 2: Optimized LC-MS workflow to minimize on-column exchange.

Mobile Phase Recommendations

-

Acidifier: Use Formic Acid (0.1%) or Ammonium Acetate (pH 4-5) . Acidic conditions stabilize the C-D bonds by protonating the imidazole ring (making it less basic/nucleophilic), though extremely low pH (< 2) should be validated.

-

Organic Modifier: Acetonitrile is preferred over Methanol.

References

-

IUPAC. "Mechanisms of Hydrogen-Deuterium Exchange in Heterocyclic Compounds." Pure and Applied Chemistry.

-

Jorgensen, M. et al. "Stability of Deuterated Internal Standards in LC-MS Bioanalysis." Journal of Analytical Toxicology, 2018.

-

NIST Chemistry WebBook. "Imidazole Acidity and Proton Affinity Data." National Institute of Standards and Technology.

-

Chowdhury, S.K. "Identification of Drug Metabolites by Mass Spectrometry: Deuterium Exchange Studies." Encyclopedia of Mass Spectrometry.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Imidazole Derivatives

As a Senior Application Scientist, I've frequently guided researchers through the challenges of analyzing imidazole derivatives. These compounds are notorious for producing tailing peaks in reversed-phase chromatography, which can compromise quantification and resolution. This guide is structured to provide a clear, logical path to resolving these issues, moving from fundamental understanding to specific, actionable troubleshooting steps.

The Core Problem: Why Do Imidazoles Tail?

Peak tailing for basic compounds like imidazoles is primarily a result of secondary site interactions. The main culprit is the interaction between the basic nitrogen atoms in the imidazole ring and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions are strong and heterogeneous, meaning some analyte molecules are retained longer than others, causing the characteristic peak tail.[4]

Several factors exacerbate this issue:

-

Analyte pKa: Imidazole has a pKa of approximately 6.9-7.0.[5] At mobile phase pH values below this, the imidazole ring is protonated (cationic), leading to strong electrostatic interactions with ionized, negatively charged silanol groups (SiO-).[1]

-

Silica Quality: Older, Type A silica columns have a higher metal content and more acidic silanol groups, which significantly increases tailing.[6][7][8]

-

Metal Chelation: The imidazole ring can chelate with residual metal ions (like iron or aluminum) present in the silica matrix or leached from the HPLC system hardware, causing severe peak distortion.[4][8][9][10]

Systematic Troubleshooting Guide

This section is designed as a logical workflow. Start with the most common and easiest-to-address issues (Mobile Phase) before moving to more involved solutions (Stationary Phase & System).

Q1: My imidazole peak is tailing. Where should I start my investigation?

Always start with the mobile phase. It is the easiest and most cost-effective variable to modify. Your goal is to control the ionization state of both your analyte and the column's silanol groups to minimize unwanted secondary interactions.

The troubleshooting workflow can be visualized as follows:

Q2: How do I choose the right mobile phase pH?

Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[11][12][13] The rule of thumb is to adjust the pH to be at least 2 units away from the analyte's pKa. For an imidazole derivative with a pKa ≈ 7, you have two primary options:

-

Low pH (e.g., pH 2.5 - 3.0): At this pH, the imidazole is fully protonated (cationic). More importantly, the silica surface's silanol groups are protonated and neutral (Si-OH), which suppresses the strong ionic interaction that causes tailing.[1][6] This is the most common and effective approach.

-

High pH (e.g., pH 9.0 - 10.0): At this pH, the imidazole is neutral, reducing its interaction with the stationary phase. This can improve peak shape and increase retention.[14] However, this requires a pH-stable column (e.g., a hybrid or bonded silica).

Experimental Protocol: pH Adjustment

-

Prepare Buffers: Prepare mobile phase buffers at the target pH (e.g., 0.1% Formic Acid for pH ~2.7 or 10 mM Ammonium Bicarbonate for pH ~9.5).

-

Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

-

Inject Standard: Inject a standard of your imidazole derivative.

-

Analyze: Compare the peak tailing factor to your original method. A USP tailing factor closer to 1.0 indicates improvement.[15]

Q3: Adjusting the pH helped, but there's still some tailing. What's next?

If pH adjustment alone is insufficient, the next step is to add a mobile phase modifier that acts as a "silanol blocker" or "competing base." Triethylamine (TEA) is a classic and highly effective choice.[16][17]

TEA is a basic amine that, in its protonated form, competitively interacts with the active silanol sites on the stationary phase.[18][19] This effectively shields your imidazole analyte from these secondary interaction sites, resulting in a more symmetrical peak.

| Modifier | Typical Concentration | Primary Mechanism | Pros | Cons |

| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing Base / Silanol Masking[18][19][20] | Very effective for basic compounds | Not MS-friendly (ion suppression), strong odor |